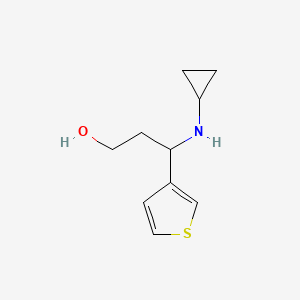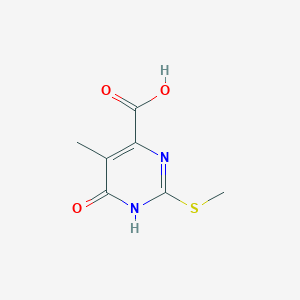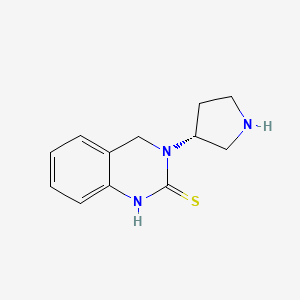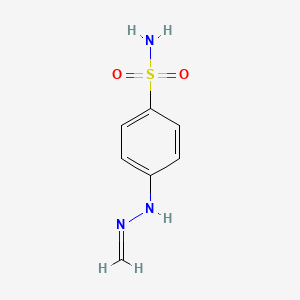
4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide is a complex organic compound known for its unique chemical structure and properties It is composed of an acridine moiety linked to a methanesulfonanilide group through an amino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide typically involves the following steps:
Formation of the Acridine Moiety: The acridine core is synthesized through a series of reactions starting from anthranilic acid or its derivatives. This involves cyclization reactions under acidic or basic conditions.
Amino Substitution: The acridine moiety is then functionalized with an amino group at the 9-position using reagents such as ammonia or amines.
Coupling with Methanesulfonanilide: The final step involves coupling the aminoacridine with methanesulfonanilide. This is typically achieved through nucleophilic substitution reactions using reagents like methanesulfonyl chloride and aniline derivatives.
Industrial Production Methods
Industrial production of 4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The amino and sulfonamide groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, and appropriate solvents and catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s sulfonamide group also contributes to its binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: An acridine derivative with antiseptic properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide is unique due to its specific combination of an acridine moiety with a methanesulfonanilide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
58658-27-8 |
|---|---|
分子式 |
C20H18N4O2S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
N-[4-[(3-aminoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,21H2,1H3,(H,22,23) |
InChI 键 |
CQFJFCMYVJHOHE-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


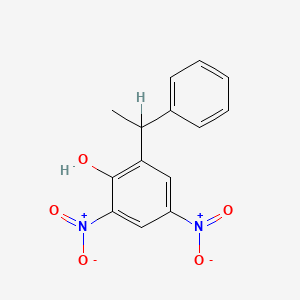


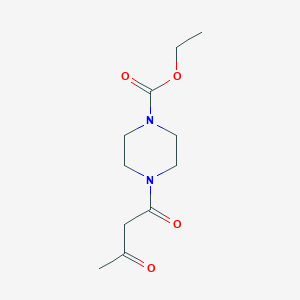

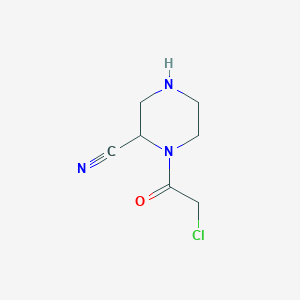
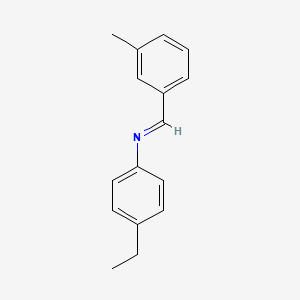
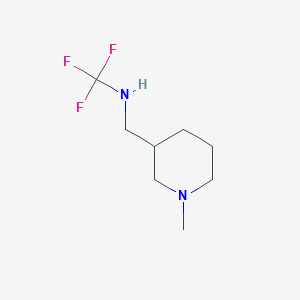
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
